Acamprosate Impurity B
CAS No.: 233591-26-9
Cat. No.: VC0195501
Molecular Formula: 2 C4H8NO4S Ca
Molecular Weight: 372.44
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 233591-26-9 |
---|---|
Molecular Formula | 2 C4H8NO4S Ca |
Molecular Weight | 372.44 |
Appearance | White Solid powder |
Introduction
Chemical Identity and Properties
Acamprosate Impurity B exists in multiple salt forms, primarily as potassium and calcium salts, as well as in its free acid form. The compound is also known in pharmacopoeias as "Acamprosate Related Compound B" . Table 1 summarizes the key chemical properties of the various forms of this impurity.
Table 1: Chemical Properties of Acamprosate Impurity B Forms
Property | Potassium Salt | Calcium Salt | Free Acid |
---|---|---|---|
Chemical Name | 3-formamidopropane-1-sulfonate, potassium salt (1:1) | 3-(Formylamino)propanesulfonic acid calcium salt | 3-formamide propane-1-sulfonic acid |
Molecular Formula | C₄H₈NO₄S·K | C₈H₁₆N₂O₈S₂Ca | C₄H₉NO₄S |
Molecular Weight | 205.28 g/mol | 372.42-372.49 g/mol | 167.18 g/mol |
CAS Number | N/A | N/A | 2806206-41-5 |
Physical Appearance | White solid powder | White solid powder | White solid powder |
SMILES Notation | O=S(CCCNC=O)([O-])=O.[K+] | - | - |
The structural characterization of Acamprosate Impurity B has been confirmed through various spectroscopic techniques, with its chemical structure closely related to the parent drug acamprosate . The compound features a formamido group attached to a propane chain terminated with a sulfonic acid group, which can form salts with different cations.
Origin and Formation
Acamprosate Impurity B is a process-related impurity that arises during the synthesis of acamprosate calcium. It is specifically identified as a reaction intermediate or byproduct in the manufacturing process . The formation of this impurity is particularly monitored in pharmaceutical production as it can impact the quality and safety profile of the final drug product.
Research indicates that this impurity may form during:
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Incomplete acetylation reactions in the synthesis pathway
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Side reactions during purification steps
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Degradation of the parent compound under certain conditions
The controlled synthesis of acamprosate requires careful optimization of reaction parameters to minimize the formation of this and other related impurities.
Analytical Methods for Identification and Quantification
Several analytical methods have been developed and validated for the identification and quantification of Acamprosate Impurity B in pharmaceutical formulations. These methods are crucial for quality control and regulatory compliance.
High-Performance Liquid Chromatography (HPLC)
HPLC remains the predominant method for analyzing Acamprosate Impurity B, with various modifications optimized for different formulations and purposes.
Babu et al. developed and validated an HPLC method for determining acamprosate calcium in commercial tablets, which can also detect related impurities . The method parameters are summarized in Table 2.
Table 2: HPLC Method Parameters for Acamprosate Analysis
Parameter | Specification |
---|---|
Column | ACE phenyl column |
Mobile Phase | Methanol and phosphate buffer (pH 7.0 ± 0.05) with 10:90 (v/v) |
Flow Rate | 0.8 mL/min |
Detection | PDA detector at 210 nm |
Linear Range | 33-528 μg/mL (r² = 0.995) |
Precision (RSD) | Intra-day: 0.42%, Inter-day: 0.59% |
Accuracy | 98.17% to 101.77% |
LOD | 0.33 μg/mL |
LOQ | 1.0 μg/mL |
Another RP-HPLC method reported for the quantitative estimation of Acamprosate calcium in tablets utilized different parameters and achieved excellent precision with a relative standard deviation of 0.149% :
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Column: Enable Make C18G (250 × 4.6 mm; 5μ)
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Mobile phase: Triethylammonium phosphate buffer (pH 3.0):acetonitrile (30:70 v/v)
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Flow rate: 1.0 mL/min
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Detection wavelength: 210 nm
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Linearity range: 75-225 μg/mL
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LOD: 570 ng/mL
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LOQ: 1729 ng/mL
Stability-Indicating Methods
Stability-indicating analytical methods are particularly valuable for detecting impurities that may form during storage or stress conditions. Research by Babu et al. subjected acamprosate to various stress conditions to study degradation patterns :
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Acid degradation (5N HCl at 85°C for 5h): 12.20% degradation
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Alkaline degradation (5N NaOH at 85°C for 5h): 12.31% degradation
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Oxidative degradation (30% H₂O₂ at 85°C for 3h): 29.6% degradation
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Thermal degradation (105°C for 5 days): 2.2% degradation
These studies help establish the chemical stability profile of acamprosate and aid in identifying potential degradation products, including Acamprosate Impurity B.
Regulatory Significance
Acamprosate Impurity B holds significant importance in pharmaceutical regulatory frameworks. As noted in regulatory documentation for acamprosate calcium:
Applications in Pharmaceutical Analysis
Acamprosate Impurity B serves several critical functions in pharmaceutical research and quality control:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume